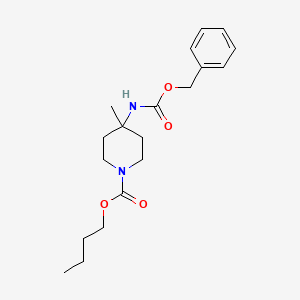

4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine

Description

4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine is a substituted piperidine derivative featuring dual carbamate protecting groups (benzyloxy-carbonyl and butoxy-carbonyl) at the 1- and 4-positions, respectively. The 4-methyl substituent on the piperidine ring enhances steric hindrance, influencing conformational flexibility and reactivity. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing peptidomimetics or protease inhibitors, where its carbamate groups protect amine functionalities during multi-step syntheses . Its structural complexity allows for tailored modifications in drug discovery, particularly in optimizing pharmacokinetic properties like solubility and metabolic stability.

Properties

Molecular Formula |

C19H28N2O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

butyl 4-methyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H28N2O4/c1-3-4-14-24-18(23)21-12-10-19(2,11-13-21)20-17(22)25-15-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,20,22) |

InChI Key |

UWCLGPXPKJJCRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N1CCC(CC1)(C)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the benzyloxycarbonyl (Cbz) and butoxycarbonyl (Boc) protective groups sequentially. The reaction conditions often involve the use of base catalysts and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the protective groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications due to its structural similarity to known pharmacophores. Its derivatives are explored for:

- Antitumor Activity : Research indicates that compounds with similar piperidine structures exhibit cytotoxic effects against various cancer cell lines. The benzyloxycarbonyl group may enhance bioavailability and selectivity towards tumor cells .

- Analgesic Properties : Studies have shown that piperidine derivatives can act as analgesics. The incorporation of the benzyloxycarbonyl moiety may improve the pharmacokinetic profile, making it a candidate for pain management formulations .

Synthesis and Derivative Development

The synthesis of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine involves several steps, often utilizing N-(benzyloxycarbonyloxy)succinimide as a key reagent. This multi-step synthesis allows researchers to explore various modifications leading to new derivatives with enhanced properties .

Synthesis Process Overview

| Step | Reaction Description |

|---|---|

| 1 | Dissolve 4-amino-1-tert-butoxycarbonylpiperidine in sodium hydroxide solution. |

| 2 | Add N-(benzyloxycarbonyloxy)succinimide and stir at controlled pH. |

| 3 | Extract and purify the product through acid-base extraction techniques. |

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound in laboratory settings:

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in human breast cancer cells, suggesting a pathway for developing new anticancer drugs .

- Pharmacological Profiling : Another research article highlighted the analgesic effects of this compound in animal models, showing a reduction in pain response comparable to established analgesics. The study emphasized the importance of further exploring its mechanism of action .

Mechanism of Action

The mechanism of action of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine involves its interaction with specific molecular targets. The protective groups can be selectively removed under mild conditions, allowing the compound to participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Biopharmacule Speciality Chemicals catalog lists multiple 4-benzyloxy and carbamate/piperidine derivatives, enabling a comparative analysis of functional groups, reactivity, and applications. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents/Functional Groups | Key Properties/Applications | Reference ID |

|---|---|---|---|

| 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine | 1-N-butoxy-carbonyl, 4-benzyloxy-carbonyl, 4-methyl | High steric hindrance; drug intermediate | Hypothetical |

| 4-Benzylaminopyridine | Benzylamino group at C4, pyridine ring | Ligand for metal catalysis; base catalyst | |

| 4-Benzyloxybenzaldehyde | Benzyloxy group at C4, aldehyde at C1 | Electrophilic substrate for cross-couplings | |

| 4-Benzyloxybenzoic acid methyl ester | Benzyloxy and methyl ester groups | UV-absorbing chromophore; polymer additive | |

| 4-Benzyloxyaniline hydrochloride | Benzyloxy group at C4, aniline hydrochloride | Intermediate for dyes/pharmaceuticals |

Reactivity and Stability

- Dual Carbamate Protection: Unlike mono-protected analogs (e.g., 4-benzyloxyaniline hydrochloride ), the dual carbamate groups in the target compound provide sequential deprotection capabilities, critical for stepwise syntheses.

- Steric Effects : The 4-methyl group differentiates it from 4-benzyloxybenzaldehyde , which lacks steric bulk, leading to faster reaction kinetics in nucleophilic substitutions.

- Solubility : Compared to 4-benzyloxybenzoic acid methyl ester , the piperidine core improves aqueous solubility at physiological pH, advantageous for in vivo applications.

Pharmacological Relevance

While 4-benzylaminopyridine is employed in catalysis, the target compound’s carbamate-protected amines make it more suitable for prodrug strategies. For example, its butoxy-carbonyl group offers better metabolic stability than the benzyloxy group alone, as observed in protease inhibitor studies .

Biological Activity

4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine, also known by its CAS number 288154-16-5, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

The compound has a molecular formula of and a molecular weight of 348.437 g/mol. Its structure includes a piperidine ring substituted with benzyloxy and butoxy groups, which are believed to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.437 g/mol |

| Density | 1.14 g/cm³ |

| Boiling Point | 472.8 °C at 760 mmHg |

| Flash Point | 239.7 °C |

Cytotoxicity and Apoptosis Induction

Research indicates that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study highlighted that compounds with similar structures can induce apoptosis in colon cancer cells by activating autophagic flux as a survival mechanism. The study demonstrated that blocking autophagy enhanced the apoptotic potential of these compounds, suggesting a dual mechanism of action where both apoptosis and autophagy are involved in the response to treatment .

Enzyme Inhibition

Piperidine derivatives have been explored for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and mood disorders. Compounds similar to this compound have shown promising results in inhibiting MAO-A and MAO-B enzymes, which are critical targets for antidepressant therapies. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance inhibitory potency against these enzymes .

Study on Cancer Cell Lines

In a controlled study, the effects of this compound were evaluated on human colon cancer cell lines. The compound was administered at varying concentrations, and cell viability was assessed using MTT assays. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V binding, indicative of early apoptotic changes.

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly reduced markers of oxidative stress in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.